molecular formula C14H13NO2 B3259342 3-(Benzyloxy)-6-methylpicolinaldehyde CAS No. 317384-90-0

3-(Benzyloxy)-6-methylpicolinaldehyde

Cat. No. B3259342
CAS RN: 317384-90-0
M. Wt: 227.26 g/mol
InChI Key: RDBGNWUXJJWFET-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-6-methylpicolinaldehyde” is a derivative of picolinaldehyde, which is a type of pyridine aldehyde. The “3-(Benzyloxy)” indicates a benzyloxy group attached to the 3rd position of the pyridine ring, and the “6-methyl” indicates a methyl group attached to the 6th position of the pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the benzyloxy and methyl groups onto a picolinaldehyde backbone. This could potentially be achieved through nucleophilic substitution reactions, but the exact methods would depend on many factors including the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with a benzyloxy group attached at the 3rd position, a methyl group at the 6th position, and an aldehyde group at the 2nd position .


Chemical Reactions Analysis

As a derivative of picolinaldehyde, this compound would likely undergo similar reactions. The aldehyde group could be involved in various reactions such as nucleophilic addition or oxidation. The benzyloxy group might also participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the other reactants and the reaction conditions .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to explore its properties, potential uses, and synthesis methods .

properties

IUPAC Name

6-methyl-3-phenylmethoxypyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-7-8-14(13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBGNWUXJJWFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-6-methylpicolinaldehyde

Synthesis routes and methods

Procedure details

A mixture of 3-(benzyloxy)-6-methyl-2-pyridinemethanol (0.0314 mol) and MnO2 (29.52 g) in CH2Cl2 (100 ml) was stirred at room temperature overnight and then purified over silica gel on a glass filter (eluent: CH2Cl2 100%). The pure fractions were collected and the solvent was evaporated, yielding 6.71 g of 6-methyl-3-(phenyl-methoxy)-2-pyridinecarboxaldehyde (94%) (interm. 6).
Quantity
0.0314 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
29.52 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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